molecular formula C17H15BrF4 B14262498 1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene CAS No. 153654-93-4

1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene

Katalognummer: B14262498
CAS-Nummer: 153654-93-4
Molekulargewicht: 375.2 g/mol
InChI-Schlüssel: QUGQTFPUBXRHLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom and a tetrafluoroethyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene typically involves the bromination of a precursor compound. One common method is the bromination of 4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]phenol or corresponding amines and thiols.

    Oxidation: Formation of 4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzoic acid.

    Reduction: Formation of 4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene involves its interaction with specific molecular targets. The bromine atom and tetrafluoroethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-2,3,5,6-tetrafluorobenzene: Similar in structure but lacks the propyl group.

    1-Bromo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the tetrafluoroethyl group.

    1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Contains an ethoxy group instead of the propyl group.

Uniqueness

1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene is unique due to the presence of both the tetrafluoroethyl and propyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.

Eigenschaften

CAS-Nummer

153654-93-4

Molekularformel

C17H15BrF4

Molekulargewicht

375.2 g/mol

IUPAC-Name

1-bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene

InChI

InChI=1S/C17H15BrF4/c1-2-3-12-4-6-13(7-5-12)16(19,20)17(21,22)14-8-10-15(18)11-9-14/h4-11H,2-3H2,1H3

InChI-Schlüssel

QUGQTFPUBXRHLR-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Br)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.